
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate is a complex organic compound that combines a chromenone core with a bromophenoxy group and a tert-butoxycarbonyl-protected valine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a bromophenol reacts with the chromenone core.
Protection of Valine: The valine moiety is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the protected valine with the bromophenoxy-chromenone intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The bromophenoxy group can be reduced to form the corresponding phenoxy compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized chromenone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting cancer or inflammatory diseases.
Materials Science: The chromenone core can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its complex structure.
作用機序
The mechanism of action of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromophenoxy group and the chromenone core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-alaninate: Similar structure but with alanine instead of valine.
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-leucinate: Similar structure but with leucine instead of valine.
Uniqueness
The uniqueness of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate lies in its specific combination of functional groups, which can provide unique interactions with biological targets and distinct physical properties for materials science applications.
特性
分子式 |
C25H26BrNO7 |
|---|---|
分子量 |
532.4 g/mol |
IUPAC名 |
[3-(4-bromophenoxy)-4-oxochromen-7-yl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C25H26BrNO7/c1-14(2)21(27-24(30)34-25(3,4)5)23(29)33-17-10-11-18-19(12-17)31-13-20(22(18)28)32-16-8-6-15(26)7-9-16/h6-14,21H,1-5H3,(H,27,30)/t21-/m0/s1 |
InChIキー |
DRCBMUIRXHBEDV-NRFANRHFSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


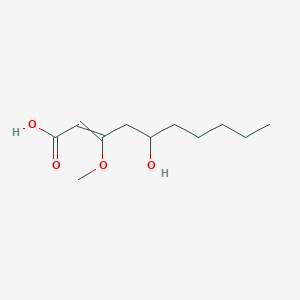
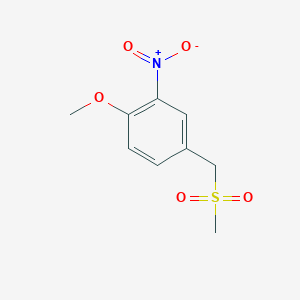
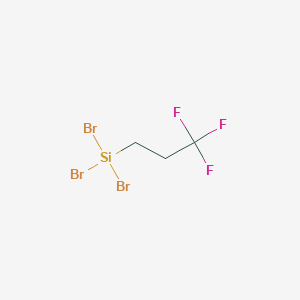
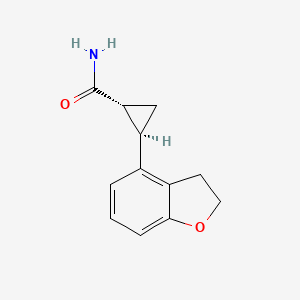
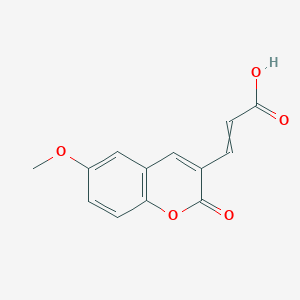
![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)
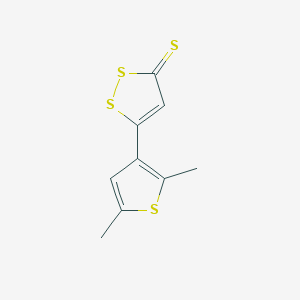
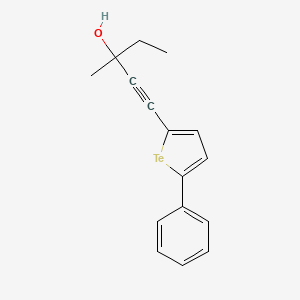
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12630429.png)
![N-[(4-Tert-butylphenyl)methyl]ethanimidamide](/img/structure/B12630432.png)
![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea](/img/structure/B12630440.png)
![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
